An In-depth Technical Guide to 3-Methoxy-4-methylbenzonitrile: Synthesis, Properties, and Applications
An In-depth Technical Guide to 3-Methoxy-4-methylbenzonitrile: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methoxy-4-methylbenzonitrile, a substituted benzonitrile derivative, is a pivotal building block in the synthesis of complex organic molecules. Its strategic placement of methoxy, methyl, and nitrile functional groups on the aromatic ring makes it a versatile intermediate, particularly in the pharmaceutical and agrochemical industries.[1] This guide provides a comprehensive overview of the chemical and physical properties of 3-Methoxy-4-methylbenzonitrile, its synthesis, reactivity, and key applications, with a focus on its role in the development of therapeutic agents.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physicochemical and spectroscopic properties of 3-Methoxy-4-methylbenzonitrile is fundamental for its application in synthesis and for quality control.
Core Chemical and Physical Data
| Property | Value | Source(s) |
| CAS Number | 3556-60-3 | [2][3] |
| Molecular Formula | C₉H₉NO | [2] |
| Molecular Weight | 147.18 g/mol | [2] |
| Appearance | White to light yellow powder or crystals | [2] |
| Melting Point | 52.0 to 56.0 °C | [2] |
| Boiling Point | 247.2 ± 28.0 °C at 760 Torr | [4] |
| Density | 1.06 ± 0.1 g/cm³ | [4] |
| Flash Point | 102.9 ± 17.9 °C | [4] |
Spectroscopic Analysis
While specific, publicly available spectra for 3-Methoxy-4-methylbenzonitrile are limited, the expected spectroscopic characteristics can be reliably predicted based on its structure and data from analogous compounds.[5]
¹H NMR Spectroscopy (Predicted):
The proton NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons, the methoxy group protons, and the methyl group protons. The aromatic protons would likely appear as a set of multiplets in the aromatic region (δ 7.0-7.5 ppm), with their specific splitting patterns dictated by their coupling with each other. The methoxy group protons would present as a sharp singlet at approximately δ 3.8-3.9 ppm, and the methyl group protons would also be a singlet, slightly downfield from typical alkyl protons, around δ 2.2-2.3 ppm.
¹³C NMR Spectroscopy (Predicted):
The ¹³C NMR spectrum will show nine distinct signals for the nine carbon atoms in the molecule. The nitrile carbon will be significantly downfield (δ 118-120 ppm). The aromatic carbons will resonate in the region of δ 110-160 ppm, with the carbon attached to the methoxy group being the most deshielded. The methoxy carbon will appear around δ 55-56 ppm, and the methyl carbon will be the most upfield signal, around δ 16-17 ppm.
Infrared (IR) Spectroscopy:
The IR spectrum of 3-Methoxy-4-methylbenzonitrile is characterized by several key absorption bands.[1] A prominent, sharp peak around 2230 cm⁻¹ is indicative of the C≡N stretching vibration of the nitrile group.[1] The region between 1400 and 1600 cm⁻¹ will show absorptions corresponding to the C-C stretching vibrations within the aromatic ring.[1] C-H stretching vibrations of the aromatic ring and the methyl group are expected above 3000 cm⁻¹.[1]
Synthesis of 3-Methoxy-4-methylbenzonitrile
A well-established and industrially relevant synthetic route to 3-Methoxy-4-methylbenzonitrile commences from 3-methoxy-4-methylbenzoic acid.[1] This multi-step process is favored for its high yields and operational simplicity.[1]
Synthetic Workflow Diagram
Caption: Synthetic pathway from 3-methoxy-4-methylbenzoic acid to 3-Methoxy-4-methylbenzonitrile.
Detailed Experimental Protocol: Synthesis from 3-Methoxy-4-methylbenzoic Acid
This protocol is based on established chemical transformations and patent literature.[6]
Step 1: Synthesis of 3-Methoxy-4-methylbenzoyl chloride
-
To a stirred suspension of 3-methoxy-4-methylbenzoic acid (1 equivalent) in toluene, add thionyl chloride (1.2 equivalents).
-
Heat the mixture to 80-90°C and maintain for approximately 2 hours, or until the reaction is complete (monitored by the cessation of gas evolution and a change in the appearance of the reaction mixture from a slurry to a clear solution).
-
Remove the excess thionyl chloride and toluene under reduced pressure to obtain the crude 3-methoxy-4-methylbenzoyl chloride, which can be used in the next step without further purification.
Step 2: Synthesis of 3-Methoxy-4-methylbenzamide
-
Cool the crude 3-methoxy-4-methylbenzoyl chloride in an ice bath.
-
Slowly add the acyl chloride to a stirred, chilled solution of 25% aqueous ammonia (1.3 equivalents).
-
A pale yellow solid will precipitate. Continue stirring for 30 minutes.
-
Collect the solid by vacuum filtration, wash with cold water, and dry to yield 3-methoxy-4-methylbenzamide. A yield of approximately 95% can be expected.[6]
Step 3: Synthesis of 3-Methoxy-4-methylbenzonitrile
-
To a stirred solution of 3-methoxy-4-methylbenzamide (1 equivalent) in a suitable solvent like toluene, add thionyl chloride (1.5 equivalents) dropwise at a controlled temperature of 60°C over 45 minutes.
-
Maintain the reaction at 60°C for 2 hours.
-
After the reaction is complete, pour the reaction mixture into ice water with vigorous stirring.
-
A yellow solid will precipitate. Collect the solid by vacuum filtration and dry to obtain 3-Methoxy-4-methylbenzonitrile. A yield of up to 97% has been reported for this step.[6]
Chemical Reactivity and Transformations
The chemical reactivity of 3-Methoxy-4-methylbenzonitrile is governed by its three functional groups: the nitrile, the methoxy group, and the methyl group on the aromatic ring.
Reactions of the Nitrile Group
-
Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid (3-methoxy-4-methylbenzoic acid) under acidic or basic conditions.[1]
-
Reduction: The nitrile can be reduced to a primary amine, 3-methoxy-4-methylbenzylamine, using strong reducing agents like lithium aluminum hydride (LiAlH₄) in an ethereal solvent.[7]
Reactions of the Aromatic Ring
-
Electrophilic Aromatic Substitution: The aromatic ring can undergo electrophilic substitution reactions. The directing effects of the electron-donating methoxy and methyl groups and the electron-withdrawing nitrile group will influence the position of substitution. For instance, bromination of the ring is a key step in certain synthetic applications.[1]
Reactions of the Methyl Group
-
Halogenation: The methyl group can be halogenated, for example, using N-bromosuccinimide (NBS), to form a bromomethyl or dibromomethyl derivative. This transformation is crucial for the synthesis of 2-methoxy-4-cyanobenzaldehyde.[6]
Reaction Mechanism: Dehydration of 3-Methoxy-4-methylbenzamide
The dehydration of the primary amide to the nitrile using thionyl chloride proceeds through a well-established mechanism.
Caption: Simplified mechanism of amide dehydration to a nitrile using thionyl chloride.
Applications in Research and Industry
3-Methoxy-4-methylbenzonitrile is a highly valued intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][4]
Pharmaceutical Synthesis
A primary application of 3-Methoxy-4-methylbenzonitrile is as a key starting material in the synthesis of Finerenone , a non-steroidal mineralocorticoid receptor antagonist used to treat chronic kidney disease associated with type 2 diabetes.[1][8] The synthesis of Finerenone involves a bromination step of 3-Methoxy-4-methylbenzonitrile.[1]
It is also a precursor for the synthesis of 2-methoxy-4-cyanobenzaldehyde , another important pharmaceutical intermediate.[6][8]
Agrochemicals and Materials Science
While its use in agrochemicals is documented, specific examples are less prevalent in public literature.[4] In materials science, its derivatives are explored for the development of specialty polymers and resins, where the methoxy and methyl groups can influence properties like solubility and processability.[1]
Safety and Handling
3-Methoxy-4-methylbenzonitrile is classified as toxic if swallowed, in contact with skin, or if inhaled.[3][9] It also causes skin and serious eye irritation.[3][9]
GHS Hazard Statements: H301, H311, H315, H319, H331[3][9]
Precautionary Measures:
-
Handle in a well-ventilated area.
-
Wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.
-
Avoid breathing dust.
-
Do not eat, drink, or smoke when using this product.
-
Wash hands thoroughly after handling.
Conclusion
3-Methoxy-4-methylbenzonitrile is a chemical intermediate of significant industrial importance, particularly in the pharmaceutical sector. Its well-defined physicochemical properties, coupled with its versatile reactivity, make it an essential building block for the synthesis of high-value molecules like Finerenone. A thorough understanding of its synthesis, handling, and chemical behavior is crucial for its effective and safe utilization in research and development and in commercial manufacturing processes.
References
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PrepChem.com. (n.d.). Synthesis of 3-methoxy-4-methylbenzonitrile. Retrieved from [Link]
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ResearchGate. (n.d.). Electrophilic aromatic brominations of 3-hydroxybenzonitrile and 3-methoxy-benzaldehyde. Retrieved from [Link]
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ResearchGate. (2025, August 7). Reduction of N-Methoxy-N-Methylamides to the Corresponding Amines with AlCl3/LiAlH4. Retrieved from [Link]
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Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(21), 4810-4834. [Link]
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TopSCHOLAR. (n.d.). Regiospecific P-Bromination of Activated Aromatic Systems – Greener Approach. Retrieved from [Link]
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Chemistry LibreTexts. (2024, March 19). 13.10: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]
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ResearchGate. (n.d.). Experimental and Calculated 13 C NMR Chemical Shifts δ [ppm] of the.... Retrieved from [Link]
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Chemistry Steps. (n.d.). 13C Carbon NMR Spectroscopy. Retrieved from [Link]
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